3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde
Description
3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde is a heterocyclic compound featuring a benzothiophene core substituted with a sulfanyl-linked 2,4,5-trichlorophenyl group and an aldehyde functional group at the 2-position. Its molecular formula is C₁₅H₇Cl₃OS₂, with a molecular weight of 373.71 g/mol (CAS: 477868-41-0, MDL: MFCD00794155) . The compound’s structure combines electron-withdrawing chlorine substituents with a reactive aldehyde moiety, making it a candidate for applications in organic synthesis and materials science.
Properties
IUPAC Name |
3-(2,4,5-trichlorophenyl)sulfanyl-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl3OS2/c16-9-5-11(18)13(6-10(9)17)21-15-8-3-1-2-4-12(8)20-14(15)7-19/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPYHEWEZMHQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=O)SC3=CC(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the trichlorophenyl sulfanyl group and the aldehyde functional group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and the use of solvents, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The trichlorophenyl sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carboxylic acid.
Reduction: Formation of 3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-methanol.
Substitution: Formation of various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trichlorophenyl sulfanyl group and the aldehyde functional group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Differences in Benzothiophene Derivatives
Key Compounds :
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent on Phenyl Group |
|---|---|---|---|---|
| 3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde | C₁₅H₇Cl₃OS₂ | 373.71 | 477868-41-0 | 2,4,5-Trichloro |
| 3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde | C₁₅H₉BrOS₂ | 349.28 | 477868-30-7 | 4-Bromo |
Structural and Physicochemical Insights :
- Chlorine vs. Bromine Substituents: The trichlorophenyl group introduces three chlorine atoms, increasing molecular weight by 24.43 g/mol compared to the brominated analog.
- Lipophilicity : The trichlorophenyl group likely increases lipophilicity (logP) compared to the bromophenyl analog, influencing solubility and membrane permeability in biological systems.
- Synthetic Utility : The brominated compound’s bromine atom may serve as a leaving group in cross-coupling reactions, whereas the trichlorophenyl variant’s stability could favor applications requiring resistance to degradation .
Core Heterocycle Comparisons
Example Compound : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Core Structure : This compound replaces the benzothiophene core with a pyrazole ring, introducing a trifluoromethyl (-CF₃) group and a methyl substituent .
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, comparable to chlorine, but its steric bulk and hydrophobicity differ. The pyrazole core may reduce aromatic stabilization compared to benzothiophene, altering thermal stability and reaction pathways .
Environmental and Toxicological Considerations
- Chlorinated Phenol Derivatives: Evidence from groundwater studies highlights environmental persistence and toxicity of 2,4,5-trichlorophenol derivatives (e.g., 2,4,5-trichlorophenyl-2,4,5-trichloroacetic acid) due to bioaccumulation and resistance to degradation . The trichlorophenyl group in the target compound may pose similar ecological risks, necessitating careful handling and disposal.
- Brominated Analogs : Bromine-containing compounds, while less persistent than chlorinated ones, may still exhibit toxicity, particularly in aquatic environments .
Biological Activity
3-[(2,4,5-Trichlorophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde (CAS No. 477868-41-0) is a compound belonging to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₇Cl₃OS₂
- Molecular Weight : 373.71 g/mol
- Catalog Number : 164040
The compound features a benzothiophene backbone with a trichlorophenyl group and a sulfanyl functional group, which contribute to its unique biological properties.
Biological Activity Overview
Benzothiophene derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that benzothiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : These compounds have demonstrated effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Effects : They are known to modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
- Antioxidant Properties : Benzothiophenes can scavenge free radicals, contributing to their protective effects against oxidative stress.
Anticancer Activity
A study investigating the anticancer properties of benzothiophene derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The compound was shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Antimicrobial Activity
Research has indicated that this compound possesses notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was evaluated in a model of lipopolysaccharide (LPS)-induced inflammation. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory disorders .
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High | Induces apoptosis via caspase activation |
| Antimicrobial | Moderate | Inhibits bacterial growth (S. aureus, E. coli) |
| Anti-inflammatory | Significant | Reduces pro-inflammatory cytokines |
| Antioxidant | Moderate | Scavenges free radicals |
Case Studies
-
Case Study on Anticancer Activity :
A recent study published in Medicinal Chemistry evaluated the effects of various benzothiophene derivatives on cancer cell lines. The results indicated that this compound had a higher efficacy compared to other derivatives in inhibiting the proliferation of MCF-7 cells . -
Case Study on Anti-inflammatory Effects :
In another investigation focused on inflammatory diseases, the compound was tested in an animal model of arthritis. The findings revealed that treatment with this benzothiophene derivative significantly alleviated symptoms and reduced joint swelling compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
